molecular formula C6H5N3O3 B6281140 5-(azidomethyl)furan-2-carboxylic acid CAS No. 1250609-07-4

5-(azidomethyl)furan-2-carboxylic acid

Cat. No.: B6281140
CAS No.: 1250609-07-4
M. Wt: 167.1
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Description

5-(Azidomethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C6H5N3O3 and a molecular weight of 167.12 g/mol . This compound features a furan ring substituted with an azidomethyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

5-(Azidomethyl)furan-2-carboxylic acid primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells, making them a key target for antibacterial agents .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing the necessary reactions for cell wall synthesis. As a result, bacterial cells are unable to maintain their cell walls, leading to cell lysis and death .

Biochemical Pathways

The inhibition of cell wall synthesis affects several biochemical pathways. Primarily, it disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall construction. The downstream effects include the accumulation of cell wall precursors and the activation of autolytic enzymes, which further degrade the cell wall .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It is metabolized primarily in the liver and excreted through the kidneys. The bioavailability of the compound is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes .

Result of Action

At the molecular level, the action of this compound results in the inhibition of bacterial cell wall synthesis, leading to cell death. At the cellular level, this translates to a reduction in bacterial load and the resolution of infection. The compound’s effectiveness is reflected in its ability to clear bacterial infections and reduce symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may enhance its degradation. Additionally, the presence of other drugs or compounds can lead to interactions that may either enhance or inhibit its antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)furan-2-carboxylic acid typically involves the azidation of a suitable precursor. One common method is the reaction of 5-(bromomethyl)furan-2-carboxylic acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by an azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The azide group can be reduced to an amine group.

    Substitution: The azide group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(aminomethyl)furan-2-carboxylic acid.

    Substitution: 1,2,3-triazole derivatives.

Properties

CAS No.

1250609-07-4

Molecular Formula

C6H5N3O3

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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